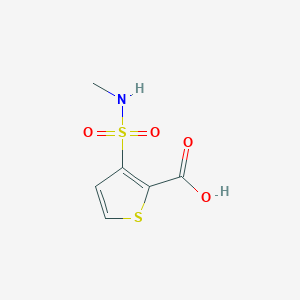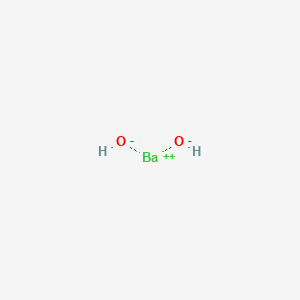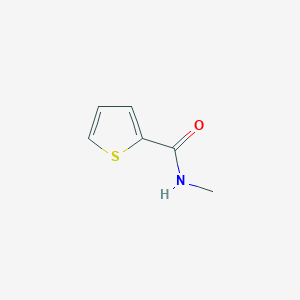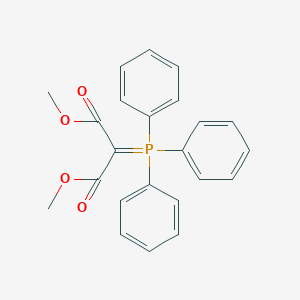
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester, also known as dimethyl malonate, is a colorless liquid that is commonly used in organic synthesis. It is an ester of malonic acid and is widely used in the pharmaceutical industry for the synthesis of various drugs. The compound is also used in the production of agrochemicals, dyes, and flavors.
Wirkmechanismus
The mechanism of action of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is based on its ability to act as a nucleophile. The compound is highly reactive and can readily form covalent bonds with other molecules. This property makes it an excellent reagent for organic synthesis. The compound can also act as a leaving group in various reactions, making it useful in the synthesis of complex organic compounds.
Biochemische Und Physiologische Effekte
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester has no known biochemical or physiological effects. The compound is not used as a drug and is not known to have any therapeutic properties. It is primarily used in organic synthesis and has no known toxic effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in lab experiments are its high reactivity and versatility. The compound can be used in a wide range of reactions, making it an essential reagent in organic synthesis. The compound is also relatively inexpensive and is readily available from chemical suppliers.
The limitations of using malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in lab experiments are its potential toxicity and flammability. The compound is highly reactive and can pose a significant hazard if not handled properly. It is essential to follow proper safety procedures when working with this compound.
Zukünftige Richtungen
There are several future directions for research on malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester. One potential area of research is the development of new synthetic routes for the compound. Researchers could explore new catalysts or reaction conditions to improve the yield and purity of the product.
Another area of research is the development of new applications for the compound. Researchers could investigate the use of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester in the production of new drugs or agrochemicals. The compound could also be used in the production of new flavors or fragrances.
Conclusion
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is a versatile compound that is widely used in organic synthesis. It is an essential reagent in the production of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound has no known biochemical or physiological effects and is primarily used in lab experiments. While the compound has potential hazards, it is an important tool for researchers in the field of organic synthesis. There are several future directions for research on malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester, including the development of new synthetic routes and the investigation of new applications for the compound.
Synthesemethoden
The synthesis of malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is carried out by the esterification of malonic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by distillation. The yield of the reaction is typically high, and the product is of high purity.
Wissenschaftliche Forschungsanwendungen
Malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is widely used in scientific research, particularly in the field of organic synthesis. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. The compound is also used in the production of flavors and fragrances. Due to its versatile nature, malonic acid, (triphenylphosphoranylidene)-, Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester ester is an essential compound in modern organic synthesis.
Eigenschaften
CAS-Nummer |
19491-23-7 |
|---|---|
Produktname |
Malonic acid, (triphenylphosphoranylidene)-, dimethyl ester |
Molekularformel |
C23H21O4P |
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
dimethyl 2-(triphenyl-λ5-phosphanylidene)propanedioate |
InChI |
InChI=1S/C23H21O4P/c1-26-22(24)21(23(25)27-2)28(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI-Schlüssel |
BXNHZDBICLFYJE-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Kanonische SMILES |
COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



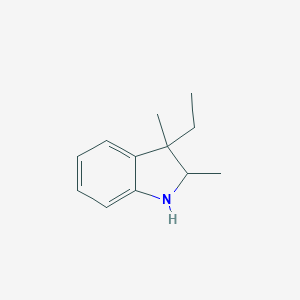
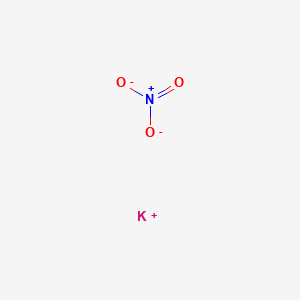
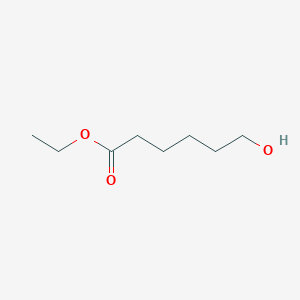
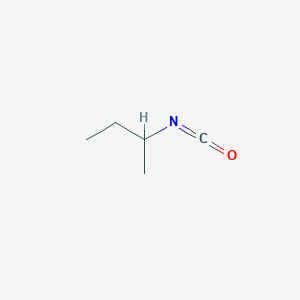
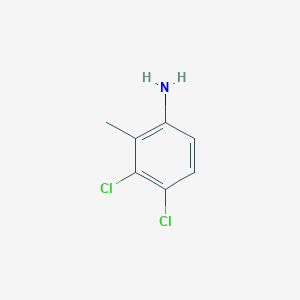
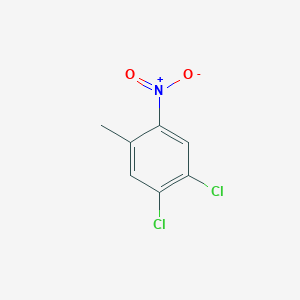
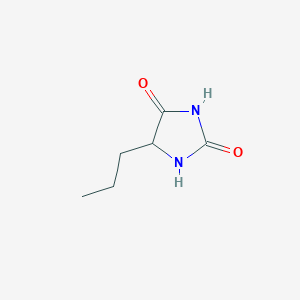
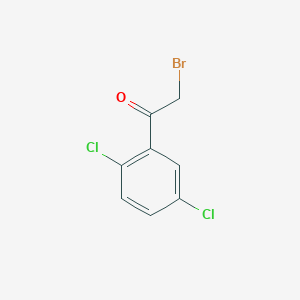
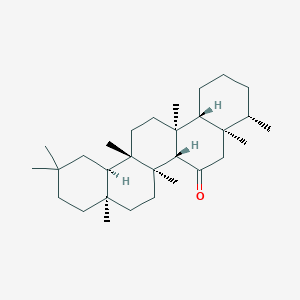
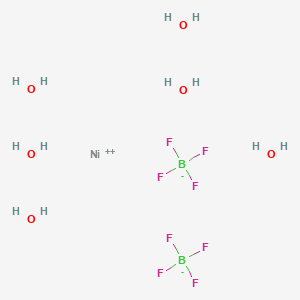
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
